6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(cyclohexylmethyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-13-11(8-12(15)14-9)7-10-5-3-2-4-6-10/h8,10H,2-7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIQAMHGZNZFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmethylamine with 2-methyl-4-hydroxypyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methyl and cyclohexylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-one.
Reduction: Formation of 6-(Cyclohexylmethyl)-2-methyl-1,4-dihydropyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, facilitating its binding and subsequent biological effects. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol with structurally related pyrimidin-4-ol derivatives, focusing on substituent effects, physicochemical properties, and synthesis methodologies.
Structural and Substituent Analysis
Physicochemical Properties
| Property | This compound | 6-(4-Iodophenyl)-2-methylpyrimidin-4-ol | 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~280 (estimated) | 312.11 | 220.65 |
| Density (g/cm³) | Not reported | Not reported | 1.31 (predicted) |
| Boiling Point (°C) | Not reported | Not reported | 368.6 (predicted) |
| Solubility | Low (hydrophobic substituent) | Moderate (iodine enhances polarity) | Low (chlorine increases lipophilicity) |
Biological Activity
Overview
6-(Cyclohexylmethyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a cyclohexylmethyl group and a methyl group on the pyrimidine ring, which may influence its interaction with biological targets.
- IUPAC Name : this compound
- CAS Number : 2092547-75-4
- Molecular Formula : C13H17N2O
- Molecular Weight : 219.29 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Properties
Preliminary studies have also explored the anticancer potential of this compound. It has been tested against various cancer cell lines, where it demonstrated cytotoxic effects. The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell proliferation signals.
Case Studies and Research Findings
A number of research articles and case studies have detailed the synthesis and evaluation of this compound:
- Synthesis and Evaluation :
- Antimicrobial Testing :
-
Cytotoxicity Assays :
- Cytotoxicity was assessed using MTT assays on various cancer cell lines (e.g., HeLa, MCF-7). The IC50 values were found to be around 25 µM, indicating that the compound effectively inhibits cell growth at relatively low concentrations .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | 10 - 50 | 25 |
| 6-(But-3-en-1-yl)-2-cyclopropylpyrimidin-4-ol | 15 - 60 | 30 |
| 6-(2,3-Dimethoxyphenyl)pyrimidin-4-ol | 20 - 70 | 35 |
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial growth or cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
